- Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts, Journal of Organic Chemistry, 2022, 87(17), 11816-11825
Cas no 98045-03-5 (Boc-Asp-OMe)
Boc-Asp-OMe structure
Product Name:Boc-Asp-OMe
N.o CAS:98045-03-5
MF:C10H17NO6
MW:247.24508357048
MDL:MFCD03094777
CID:1002358
PubChem ID:11021202
Update Time:2025-06-07
Boc-Asp-OMe Propriedades químicas e físicas
Nomes e Identificadores
-
- N-boc Asp(OH)Ome
- Boc-Asp-OMe
- 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
- N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
- α-methyl N-(tert-butoxycarbonyl)aspartate
- BOC-ASP.OME
- N-tert-Butoxycarbonyla spartic acid a-methylester
- N-Boc-L-aspartic Acid 1-Methyl Ester
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
- 1-Methyl N-Boc-L-aspartate
- N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid a-methyl ester
- IWFIVTBTZUCTQH-LURJTMIESA-N
- Boc-L-aspartic acid 1-methyl ester
- 6283AH
- N-BOC-L-Aspartic acid, 1-methyl ester
- ST2408274
- W8360
- M2970
- M06171
- (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid α-methyl ester
- 98045-03-5
- (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
- MFCD03094777
- SCHEMBL1277727
- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
- DS-9771
- (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CS-W019527
- (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
- EN300-256054
- HY-W018741
- AKOS025289417
- N-Boc-DL-aspartic acid 1-methyl ester
- DB-309129
- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
- N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
-
- MDL: MFCD03094777
- Inchi: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
- Chave InChI: IWFIVTBTZUCTQH-LURJTMIESA-N
- SMILES: O(C(N[C@H](C(=O)OC)CC(=O)O)=O)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 247.10600
- Massa monoisotópica: 247.10558726g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 7
- Complexidade: 306
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 102
- XLogP3: 0.4
Propriedades Experimentais
- Cor/Forma: 白色粉末
- Densidade: 1.209
- Ponto de Fusão: 87.0 to 91.0 deg-C
- PSA: 101.93000
- LogP: 0.91830
Boc-Asp-OMe Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2970-5g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97.0%(LC&T) | 5g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-25g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 25g |
596CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-1g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 1g |
51CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-5g |
Boc-Asp-OMe |
98045-03-5 | 97% | 5g |
133.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-100g |
Boc-Asp-OMe |
98045-03-5 | 97% | 100g |
1936.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844046-1g |
Boc-Asp-OMe |
98045-03-5 | 97% | 1g |
32.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-20g |
Boc-Asp-OMe |
98045-03-5 | 97% | 20g |
457.0CNY | 2021-08-04 | |
| TRC | B657183-10mg |
Boc-Asp-OMe |
98045-03-5 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B657183-50mg |
Boc-Asp-OMe |
98045-03-5 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B657183-100mg |
Boc-Asp-OMe |
98045-03-5 | 100mg |
$ 80.00 | 2022-06-01 |
Boc-Asp-OMe Método de produção
Método de produção 1
Condições de reacção
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
Referência
Método de produção 2
Condições de reacção
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
Referência
- Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold, Tetrahedron Letters, 2014, 55(14), 2274-2276
Método de produção 3
Condições de reacção
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
1.2S:H2O, S:AcOEt, rt
Referência
- Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids, Tetrahedron Letters, 2008, 49(17), 2786-2788
Método de produção 4
Condições de reacção
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
Referência
- New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates, Tetrahedron Letters, 1995, 36(32), 5741-4
Método de produção 5
Condições de reacção
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
2.1R:H2, C:Pd, S:THF
Referência
- Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F, Synlett, 1994, (2), 105-6
Método de produção 6
Condições de reacção
1.1C:9001-73-4, S:CH2Cl2
Referência
- Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols, Tetrahedron, 1989, 45(3), 741-8
Método de produção 7
Condições de reacção
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
Referência
- Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379
Método de produção 8
Condições de reacção
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
2.1R:H2, C:Pd, S:THF, 5 h, rt
Referência
- Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors, Carbohydrate Research, 2013, 382, 36-42
Método de produção 9
Condições de reacção
1.1R:S:MeCN, 2 h, 28°C
Referência
- Applications of propargyl esters of amino acids in solution-phase peptide synthesis, International Journal of Peptides, 2011, 854952, 10 pp.
Método de produção 10
Condições de reacção
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
Referência
- Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid, Synthesis, 2005, (6), 933-938
Método de produção 11
Condições de reacção
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
Referência
- Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism, Journal of the American Chemical Society, 1998, 120(24), 6185-6186
Método de produção 12
Condições de reacção
1.1C:9001-73-4
Referência
- Papain catalyzed esterification in polar organic solvents, Biotechnology Letters, 1989, 11(3), 173-6
Boc-Asp-OMe Raw materials
- Di-tert-butyl dicarbonate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester
- 1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propyn-1-yl) ester
- 2-{(tert-butoxy)carbonylamino}butanedioic acid
- (diazomethyl)trimethylsilane
- N-Boc-L-phenylalanine methyl ester
- Boc-Asp-OH
- Boc-L-Homoserine
- L-Aspartic acid 4-benzyl ester
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
- L-Aspartic acid
Boc-Asp-OMe Preparation Products
Boc-Asp-OMe Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:98045-03-5)Boc-Asp-OMe
Número da Ordem:A858591
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:13
Preço ($):679.0
E- mail:sales@amadischem.com
Boc-Asp-OMe Literatura Relacionada
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
98045-03-5 (Boc-Asp-OMe) Produtos relacionados
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- 77004-75-2(N-Boc-D-aspartic Acid 1-tert-Butyl Ester)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 428440-11-3(D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 1,4-diethyl ester)
- 258351-86-9(D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)
- 59768-74-0(Boc-Asp(OMe)-OH)
- 147325-09-5((S)-N-Boc-L-homoserine Ethyl Ester)
- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:98045-03-5)Boc-Asp-OMe
Pureza:99%
Quantidade:500g
Preço ($):679.0